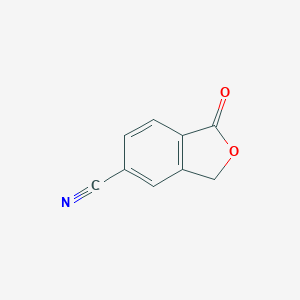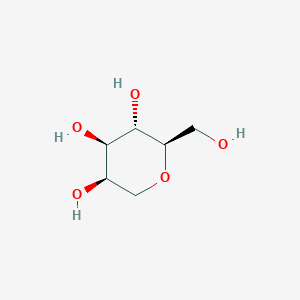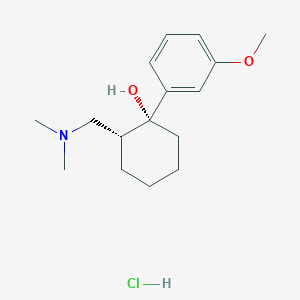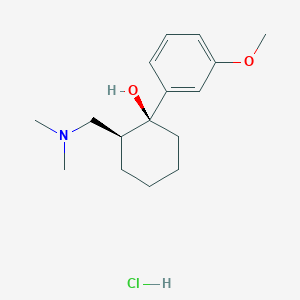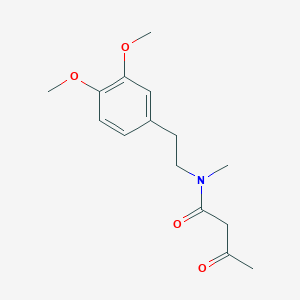![molecular formula C8H12O5 B015340 (3aR,6R,6aR)-6-(羟甲基)-2,2-二甲基二氢呋喃[3,4-d][1,3]二氧戊环-4(3aH)-酮 CAS No. 30725-00-9](/img/structure/B15340.png)
(3aR,6R,6aR)-6-(羟甲基)-2,2-二甲基二氢呋喃[3,4-d][1,3]二氧戊环-4(3aH)-酮
描述
2,3-Isopropylidene-D-ribonolactone is a valuable chemical compound widely utilized in organic synthesis and carbohydrate chemistry research. Its primary application lies in the protection of the hydroxyl group present at the C2 position of ribose molecules. By forming an isopropylidene acetal moiety, this compound selectively shields the C2 hydroxyl group while leaving other hydroxyl groups unaffected, enabling subsequent chemical modifications without interference .
科学研究应用
2,3-Isopropylidene-D-ribonolactone is extensively used in scientific research, particularly in the following areas :
Chemistry: It serves as a protecting group in the synthesis of ribose-containing compounds, enabling selective modifications.
Biology: The compound is used in the preparation of nucleoside analogs for studying nucleic acid biochemistry.
Medicine: It aids in the development of nucleotide derivatives for drug discovery and structure-activity relationship studies.
Industry: The compound’s stability and reactivity make it valuable in industrial organic synthesis.
准备方法
合成路线及反应条件
2,3-异丙叉基-D-核糖内酯的制备通常从D-核糖开始。 该过程涉及以下步骤 :
D-核糖的氧化: D-核糖在碳酸氢钠和水的存在下用溴氧化。反应在低温下进行,以防止分解。
D-核糖内酯的形成: 将氧化产物用亚硫酸氢钠处理以去除过量的溴,然后结晶得到D-核糖内酯。
异丙叉保护: 将D-核糖内酯悬浮于干燥的丙酮和2,2-二甲氧基丙烷中,并以浓硫酸作为催化剂。将反应混合物在室温下搅拌,然后加入碳酸银以中和酸,生成2,3-异丙叉基-D-核糖内酯。
工业生产方法
2,3-异丙叉基-D-核糖内酯的工业生产方法包括在苛性条件下对阿拉伯糖酸盐进行差向异构化,然后进行分级结晶和环化 。另一种方法使用铼催化的氧化,但这种方法需要昂贵的催化剂和大量的纯化步骤。
化学反应分析
反应类型
2,3-异丙叉基-D-核糖内酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以改变内酯环。
取代: 在特定条件下,异丙叉基可以被取代。
常用试剂和条件
氧化: 常用的氧化剂包括溴和过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
取代: 酸性或碱性条件可以促进取代反应。
主要产物
这些反应形成的主要产物包括各种核糖衍生物、核苷和核苷酸类似物 .
4. 科研应用
2,3-异丙叉基-D-核糖内酯广泛应用于科学研究,特别是在以下领域 :
化学: 它用作合成含核糖化合物的保护基,可以进行选择性修饰。
生物学: 该化合物用于制备核苷类似物,用于研究核酸生物化学。
医药: 它有助于开发用于药物发现和构效关系研究的核苷酸衍生物。
工业: 该化合物的稳定性和反应性使其在工业有机合成中具有价值。
5. 作用机理
2,3-异丙叉基-D-核糖内酯的作用机制涉及形成异丙叉缩醛基团,该基团保护核糖分子中C2位的羟基。这种保护允许进行选择性化学修饰,而不会影响其他羟基。 该化合物在合成转化过程中的稳定性,例如糖基化反应,对于维持所需的立体化学和反应性至关重要 .
作用机制
The mechanism of action of 2,3-Isopropylidene-D-ribonolactone involves the formation of an isopropylidene acetal moiety, which protects the hydroxyl group at the C2 position of ribose molecules. This protection allows for selective chemical modifications without affecting other hydroxyl groups. The compound’s stability during synthetic transformations, such as glycosylation reactions, is crucial for maintaining the desired stereochemistry and reactivity .
相似化合物的比较
类似化合物
- 1,2-O-异丙叉基-α-D-木糖呋喃糖
- 3-O-丙烯酰基-1,2:5,6-双-O-异丙叉基-D-葡萄糖呋喃糖
- 5,6-O-异丙叉基-L-古洛糖酸γ-内酯
- D-(+)-核糖γ-内酯
- D-古洛糖酸γ-内酯
独特性
2,3-异丙叉基-D-核糖内酯的独特之处在于它可以选择性地保护核糖分子中C2位的羟基,这在其他类似化合物中并不常见。 这种选择性保护允许更精确和可控的化学修饰,使其成为有机合成和糖化学中不可或缺的工具 .
属性
IUPAC Name |
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKFJCWLPPNCN-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290883 | |
| Record name | 2,3-O-Isopropylidene-D-ribonolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30725-00-9 | |
| Record name | 2,3-O-Isopropylidene-D-ribonolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30725-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-O-Isopropylidene-D-ribonolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ribonic acid, 2,3-O-(1-methylethylidene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)

